molecular formula C12H14N2O2S B14767703 5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine

5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine

Cat. No.: B14767703
M. Wt: 250.32 g/mol
InChI Key: LPBKDVPAGBVUDB-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with an ethoxy and a methoxy group on the phenyl ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine typically involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring . The reaction conditions often include heating the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production methods for thiazole derivatives, including this compound, often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .

Scientific Research Applications

5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine involves its interaction with various molecular targets. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxy-3-methoxyphenyl)thiazol-2-amine is unique due to the presence of both ethoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. These substituents can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

5-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C12H14N2O2S/c1-3-16-9-5-4-8(6-10(9)15-2)11-7-14-12(13)17-11/h4-7H,3H2,1-2H3,(H2,13,14)

InChI Key

LPBKDVPAGBVUDB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=CN=C(S2)N)OC

Origin of Product

United States

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